molecular formula C17H10O3 B5595914 3-phenyl-7H-furo[3,2-g]chromen-7-one CAS No. 68454-20-6

3-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5595914
CAS No.: 68454-20-6
M. Wt: 262.26 g/mol
InChI Key: BFXXEBJXJDDTNU-UHFFFAOYSA-N
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Description

3-phenyl-7H-furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C17H10O3 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.062994177 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Angular Furocoumarin Derivatives : 3-phenyl-7H-furo[3,2-g]chromen-7-one derivatives have been synthesized through Williamson reaction and photooxygenation, revealing insights into their structural properties and potential applications in chemical intermediates (El-Gogary, Hashem, & Khodeir, 2015).

  • Crystal Structure Analysis : Studies involving crystal structure analysis of similar compounds have provided detailed insights into molecular interactions such as C-H...O, C-H...π, and π-π interactions, which are crucial for understanding the physical and chemical properties of these compounds (Cox et al., 2003).

Pharmacological Potential

  • Theoretical and Experimental Characterization : A novel psoralen derivative of this compound has been characterized, with studies highlighting its bioactive potential. Theoretical predictions and experimental data including X-ray diffraction, infrared absorption, and Raman dispersion spectra have been utilized for its characterization (Turbay et al., 2014).

  • Potential Vasodilatory Agents : Research on derivatives of 9-hydroxy-7H-furo[3,2-g]chromen-7-one has shown potential vasodilatory activity, suggesting applications in treating hypertension. Molecular docking studies have further supported their potential as vasodilatory agents (Wang et al., 2014).

Chemical Synthesis Innovations

  • Microwave Irradiation Method : An efficient method for synthesizing 3-(4-methyl-3-phenyl-furo[3,2-c]quinoline-2-carbonyl)-chromen-2-ones using microwave irradiation has been reported. This method offers better yields and is a notable advancement in the synthesis of related compounds (Kumar & Rajitha, 2006).

Applications in Multicomponent Reactions

  • Pd-Catalyzed Cascade Process : A novel synthesis approach involving a Pd-catalyzed cascade process has been developed for creating multisubstituted furo[3,2-c]chromenes. This method is significant for constructing diverse chemical structures efficiently (Zhao, Cheng, & Hu, 2008).

Properties

IUPAC Name

3-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-17-7-6-12-8-13-14(11-4-2-1-3-5-11)10-19-16(13)9-15(12)20-17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXXEBJXJDDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C2C=C4C=CC(=O)OC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350427
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68454-20-6
Record name 7H-Furo[3,2-g][1]benzopyran-7-one, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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